
(10-Bromodecyl)(trimethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(10-Bromodecyl)(trimethoxy)silane is an organosilicon compound that features a bromodecyl group attached to a silicon atom, which is further bonded to three methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (10-Bromodecyl)(trimethoxy)silane typically involves the reaction of 10-bromodecanol with trimethoxysilane. This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of fixed-bed reactors and optimized catalysts can enhance the efficiency and yield of the synthesis, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(10-Bromodecyl)(trimethoxy)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new functionalized silanes.
Hydrolysis and Condensation: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The bromodecyl group can be oxidized or reduced to form different functional groups, such as alcohols or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically carried out in polar aprotic solvents.
Hydrolysis and Condensation: These reactions are often catalyzed by acids or bases and carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as potassium permanganate or lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include functionalized silanes with various organic groups, siloxane polymers, and other organosilicon compounds with tailored properties for specific applications.
科学研究应用
Chemistry
In chemistry, (10-Bromodecyl)(trimethoxy)silane is used as a precursor for the synthesis of other functionalized silanes and siloxanes. It is also employed in the preparation of surface-modified materials with enhanced properties, such as hydrophobicity or adhesion.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility or to introduce specific functional groups for biomolecular interactions.
Medicine
In medicine, this compound can be utilized in the development of drug delivery systems, where surface modification of nanoparticles or other carriers is crucial for targeted delivery and controlled release of therapeutic agents.
Industry
In industrial applications, this compound is valuable for the production of coatings, adhesives, and sealants with improved performance characteristics. It is also used in the fabrication of electronic materials and devices, where surface properties are critical.
作用机制
The mechanism by which (10-Bromodecyl)(trimethoxy)silane exerts its effects involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds This process allows the compound to form stable, covalent bonds with various substrates, enhancing their surface properties
相似化合物的比较
Similar Compounds
- (10-Chlorodecyl)(trimethoxy)silane
- (10-Iododecyl)(trimethoxy)silane
- (10-Bromodecyl)(triethoxy)silane
Uniqueness
Compared to its analogs, (10-Bromodecyl)(trimethoxy)silane offers a unique combination of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the trimethoxy groups ensure efficient hydrolysis and condensation. This makes it a versatile compound for various applications, from surface modification to the synthesis of complex organosilicon materials.
属性
CAS 编号 |
143099-70-1 |
|---|---|
分子式 |
C13H29BrO3Si |
分子量 |
341.36 g/mol |
IUPAC 名称 |
10-bromodecyl(trimethoxy)silane |
InChI |
InChI=1S/C13H29BrO3Si/c1-15-18(16-2,17-3)13-11-9-7-5-4-6-8-10-12-14/h4-13H2,1-3H3 |
InChI 键 |
BASJPKKCHCSULP-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCCCCCCCCBr)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


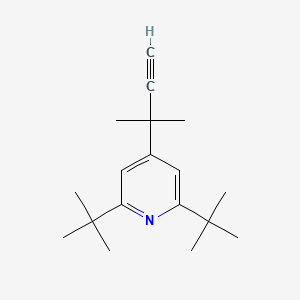

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
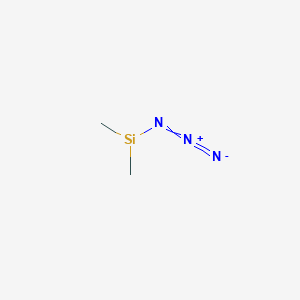
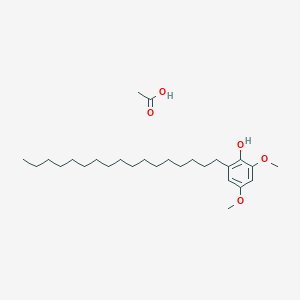
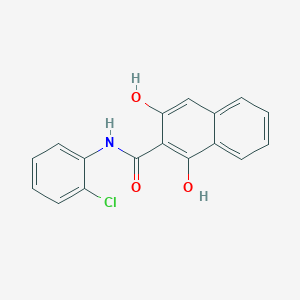
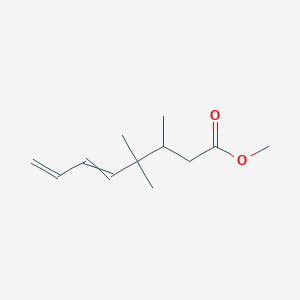
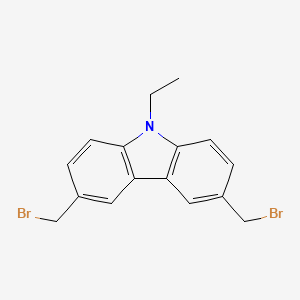
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
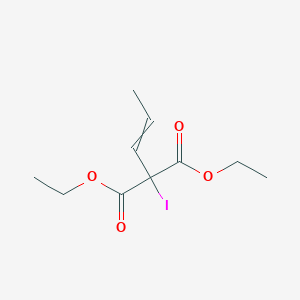

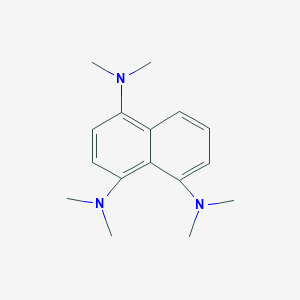
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)

